Methyl 2,2-Dimethyl-4-oxochroman-7-carboxylate Methyl 2,2-Dimethyl-4-oxochroman-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 2089289-02-9
VCID: VC5508283
InChI: InChI=1S/C13H14O4/c1-13(2)7-10(14)9-5-4-8(12(15)16-3)6-11(9)17-13/h4-6H,7H2,1-3H3
SMILES: CC1(CC(=O)C2=C(O1)C=C(C=C2)C(=O)OC)C
Molecular Formula: C13H14O4
Molecular Weight: 234.251

Methyl 2,2-Dimethyl-4-oxochroman-7-carboxylate

CAS No.: 2089289-02-9

Cat. No.: VC5508283

Molecular Formula: C13H14O4

Molecular Weight: 234.251

* For research use only. Not for human or veterinary use.

Methyl 2,2-Dimethyl-4-oxochroman-7-carboxylate - 2089289-02-9

Specification

CAS No. 2089289-02-9
Molecular Formula C13H14O4
Molecular Weight 234.251
IUPAC Name methyl 2,2-dimethyl-4-oxo-3H-chromene-7-carboxylate
Standard InChI InChI=1S/C13H14O4/c1-13(2)7-10(14)9-5-4-8(12(15)16-3)6-11(9)17-13/h4-6H,7H2,1-3H3
Standard InChI Key FQDYSBCDZCLIMG-UHFFFAOYSA-N
SMILES CC1(CC(=O)C2=C(O1)C=C(C=C2)C(=O)OC)C

Introduction

Chemical Structure and Nomenclature

Systematic Nomenclature and Structural Features

Methyl 2,2-dimethyl-4-oxochroman-7-carboxylate belongs to the benzopyran class of organoheterocyclic compounds. Its IUPAC name, methyl 2,2-dimethyl-4-oxo-3H-chromene-6-carboxylate, reflects its substitution pattern:

  • A 2,2-dimethyl group on the chroman ring.

  • A 4-oxo (keto) group at position 4.

  • A methyl ester (-COOCH₃) at position 6 .

The structural formula is represented as C₁₃H₁₄O₄, with a molecular weight of 234.25 g/mol . The chroman backbone consists of a benzene ring fused to a tetrahydropyran ring, with substituents influencing its electronic and steric properties.

Table 1: Key Structural and Nomenclature Data

PropertyValueSource
IUPAC NameMethyl 2,2-dimethyl-4-oxo-3H-chromene-6-carboxylate
Molecular FormulaC₁₃H₁₄O₄
SMILES (Canonical)CC1(CC(=O)C2=C(O1)C=CC(=C2)C(=O)OC)C
InChI KeyPWXLOONQXYGPGC-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols for Methyl 2,2-dimethyl-4-oxochroman-7-carboxylate are proprietary, industrial routes likely involve:

  • Chroman Ring Formation: Cyclization of phenolic precursors with γ,δ-unsaturated ketones under acidic or basic conditions.

  • Esterification: Introduction of the methyl ester group via reaction with methanol in the presence of a catalyst.

  • Oxidation: Generation of the 4-oxo group using oxidizing agents like Jones reagent or pyridinium chlorochromate .

Commercial batches from suppliers such as Accela ChemBio Inc. report purities exceeding 97%, though specific reaction conditions remain undisclosed .

Physical and Chemical Properties

Physicochemical Profile

The compound exhibits moderate lipophilicity, with an XLogP value of 1.80 and a Topological Polar Surface Area (TPSA) of 52.60 Ų, indicating balanced solubility in both aqueous and organic media .

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight234.25 g/mol
Exact Mass234.08920892 g/mol
Rotatable Bonds1
Hydrogen Bond Acceptors4
Hydrogen Bond Donors0

Pharmacological and Toxicological Profile

ADMET Properties

Predictive modeling using admetSAR 2.0 highlights favorable pharmacokinetic traits:

  • Human Intestinal Absorption: 98.45% probability of high absorption .

  • Blood-Brain Barrier Penetration: Moderate likelihood (55%) .

  • CYP450 Interactions: Low inhibition potential for CYP3A4 (73.06% probability of non-inhibition) .

Table 3: Key ADMET Predictions

ParameterPredictionProbabilitySource
Oral BioavailabilityHigh71.43%
P-glycoprotein SubstrateUnlikely92.06%
Hepatotoxicity (BSEP Inhibition)Low Risk88.56%

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